molecular formula C10H18ClF2N3 B12226512 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride

Cat. No.: B12226512
M. Wt: 253.72 g/mol
InChI Key: MUTGXSGVRCTXEI-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a difluoromethyl group at position 2. A methylene bridge connects the pyrazole’s position 3 nitrogen to a 3-methylbutan-1-amine moiety, with the hydrochloride salt enhancing solubility.

Properties

Molecular Formula

C10H18ClF2N3

Molecular Weight

253.72 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C10H17F2N3.ClH/c1-8(2)3-5-13-7-9-4-6-14-15(9)10(11)12;/h4,6,8,10,13H,3,5,7H2,1-2H3;1H

InChI Key

MUTGXSGVRCTXEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=NN1C(F)F.Cl

Origin of Product

United States

Preparation Methods

Reagents and Conditions for Difluoromethylation

Difluorocarbene (CF₂:) generation is achieved using reagents such as sodium chlorodifluoroacetate (ClCF₂COONa) under basic conditions. The reaction proceeds via a radical mechanism, where the carbene inserts into the C–H bond at position 2 of the pyrazole. Optimal yields (70–85%) are obtained at 80–100°C in polar aprotic solvents like dimethylformamide (DMF).

Parameter Value
Reagent ClCF₂COONa
Solvent DMF
Temperature 80–100°C
Reaction Time 6–8 hours
Yield 70–85%

Functionalization with 3-Methylbutan-1-amine

The difluoromethylpyrazole intermediate undergoes alkylation to introduce the 3-methylbutan-1-amine moiety. Two primary strategies are employed:

Nucleophilic Substitution

The pyrazole’s nitrogen at position 3 is deprotonated using a strong base (e.g., NaH) and reacted with a bromomethylated 3-methylbutan-1-amine precursor. This method achieves moderate yields (50–60%) but requires stringent moisture control.

Reductive Amination

A more efficient approach involves condensing 2-(difluoromethyl)pyrazole-3-carbaldehyde with 3-methylbutan-1-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This one-pot reaction proceeds in methanol at room temperature, yielding 75–80% of the secondary amine.

Method Reagents Yield
Nucleophilic Sub. NaH, Br-CH₂-amine 50–60%
Reductive Amination NaBH₃CN, MeOH 75–80%

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility and stability. This is accomplished by treating the amine with hydrochloric acid (HCl) in an anhydrous ether solvent. The precipitate is filtered and recrystallized from ethanol/water mixtures.

Parameter Value
Acid 1M HCl in ether
Solvent Diethyl ether
Recrystallization Ethanol/H₂O (3:1)
Purity ≥98% (HPLC)

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to improve efficiency and safety. Key advancements include:

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized palladium) reduce costs and waste.
  • Green Chemistry : Subcritical water replaces organic solvents in difluoromethylation, lowering environmental impact.

Analytical Characterization

Critical quality control metrics are verified via:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.
  • HPLC-MS : Monitors reaction progress and detects byproducts.
  • X-ray Crystallography : Validates salt formation and crystal structure.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity . The pyrazole ring structure allows for interactions with various enzymes and receptors, contributing to its diverse biological effects .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core pyrazole or heterocyclic amine frameworks, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Differences
Target Compound : N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine hydrochloride Likely C10H17ClF2N3 ~276.7 Difluoromethyl-pyrazole, 3-methylbutylamine chain Baseline for comparison
1-(Difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine hydrochloride C10H13ClF2N4 262.69 Pyrrole ring (1-methyl) instead of pyrazole Reduced steric bulk; altered π-π interactions
1-(Difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-3-amine hydrochloride C10H14ClF2N5 277.70 Ethyl-substituted pyrazole Increased lipophilicity; longer alkyl chain
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-3-methylbutan-1-amine hydrochloride C17H23ClN4O 358.85 Extended conjugated system with methoxy-pyrrole Enhanced planar structure for membrane interaction

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) :

    • The target compound’s difluoromethyl group likely lowers logP compared to ethyl-substituted analogs (e.g., ), balancing solubility and membrane permeability.
    • Pyrrole-containing analogs (e.g., ) may exhibit higher solubility due to polarizable nitrogen atoms.
  • Synthetic Routes :

    • Similar to methods in , the target compound could be synthesized via carbodiimide-mediated coupling or reductive amination .
    • Hydrochloride salt formation (as in ) improves crystallinity and stability .

Biological Activity

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine; hydrochloride, a compound characterized by its distinctive pyrazole structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine; hydrochloride is C10H18ClF2NC_{10}H_{18}ClF_2N with a molecular weight of 253.72 g/mol. The compound features a difluoromethyl group attached to a pyrazole ring, which is known for conferring various biological properties.

PropertyValue
Molecular FormulaC10H18ClF2N
Molecular Weight253.72 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine; hydrochloride. These compounds have shown effectiveness against various pathogens. For instance, a study noted that pyrazole derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM .

Antitumor Activity

Pyrazole compounds are also recognized for their antitumor potential. Research indicates that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, compounds with similar structural features have been evaluated for their ability to induce apoptosis in cancer cells and inhibit proliferation in vitro .

The mechanism by which N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine exerts its biological effects may involve the modulation of enzyme activity or receptor interactions. Pyrazole derivatives often act as inhibitors of key enzymes or receptors involved in inflammatory and proliferative processes, thereby showcasing their therapeutic potential.

Case Studies

  • Antifungal Activity : A study synthesized novel azo-pyrazole derivatives and evaluated their antifungal activity against Candida albicans and Cryptococcus neoformans. The results indicated that these compounds had promising antifungal properties, highlighting the potential for developing new antifungal agents from pyrazole scaffolds .
  • In Vivo Studies : While many pyrazole derivatives exhibit strong in vitro activity, their efficacy in vivo can be limited by metabolic stability. Investigations into the metabolic pathways of these compounds revealed that some undergo rapid metabolism, leading to reduced efficacy in animal models .

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